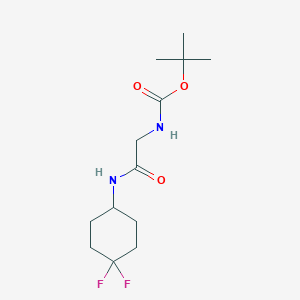

Tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-[(4,4-difluorocyclohexyl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22F2N2O3/c1-12(2,3)20-11(19)16-8-10(18)17-9-4-6-13(14,15)7-5-9/h9H,4-8H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGKEFWOKOUGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorocyclohexylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The industrial methods also focus on minimizing waste and environmental impact by employing green chemistry principles and sustainable practices.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is employed in studies involving enzyme inhibition, protein modification, and cellular signaling pathways.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

- The target compound’s 4,4-difluorocyclohexyl group confers higher lipophilicity (logP ~2.5 estimated) compared to the 3-fluoro-4-methylphenyl analog (logP ~2.1) . This difference may influence membrane permeability and pharmacokinetics.

- In contrast, azide-containing analogs (e.g., ) are more polar due to the azido group, limiting their use in hydrophobic environments.

Biological Activity :

- The structurally complex T-3256336, which shares a fluorocyclohexyl motif, showed weak inhibitory activity against apoptosis proteins (XIAP/cIAP), suggesting that bulky substituents (e.g., chromenyl groups) may hinder binding despite enhanced lipophilicity .

- Halogenated derivatives (e.g., iodine-containing compound in ) are often explored for radiopharmaceuticals, but their larger size may reduce metabolic stability compared to the target compound.

Synthetic Accessibility :

- The target compound’s synthesis (yield ~80% ) is more straightforward than multi-step routes for T-3256336, which involve chiral centers and complex heterocycles .

- Azide-containing analogs require specialized handling due to explosive risks , whereas the target compound’s synthesis uses safer reagents like hydrazine.

Biological Activity

Tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.32 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a cyclohexyl moiety with fluorine substitutions, which are significant for its biological interaction profiles.

1. Inhibition of P-glycoprotein (P-gp)

One of the key biological activities associated with this compound is its potential to inhibit P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug efflux and multidrug resistance in cancer cells. The presence of the cyclohexyl group enhances the binding affinity to P-gp, potentially reversing drug resistance in various cancer types. Research indicates that compounds with similar structures have shown significant reversal of resistance to chemotherapeutic agents like paclitaxel and doxorubicin at low micromolar concentrations .

2. Antitumor Activity

Studies have demonstrated that compounds structurally related to this compound exhibit antitumor properties. For example, in vitro assays showed that these compounds could reduce tumor volume and weight in xenograft models without significant side effects. This suggests a favorable therapeutic index for further development .

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Carbamate : The reaction between tert-butyl chloroformate and 4,4-difluorocyclohexylamine yields the carbamate structure.

- Oxidation : The introduction of the keto group can be achieved through oxidation reactions using appropriate oxidizing agents.

- Purification : The final product is purified using chromatography techniques to ensure high purity necessary for biological testing.

Case Study 1: Drug Resistance Reversal

In a study published by NCBI, researchers evaluated the ability of compounds similar to this compound to reverse drug resistance in SW620/Ad300 cell lines. The results indicated that at concentrations as low as 10 μM, these compounds significantly increased intracellular concentrations of paclitaxel and enhanced apoptosis in resistant cell lines .

Case Study 2: In Vivo Efficacy

Another study focused on the in vivo efficacy of a derivative of this compound in mouse models bearing human tumors. The compound demonstrated a marked reduction in tumor growth compared to control groups, highlighting its potential as an effective therapeutic agent against resistant tumors .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.32 g/mol |

| CAS Number | Not explicitly listed |

| Solubility | Soluble in DMSO |

| Biological Activity | P-gp inhibition, antitumor activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : React tert-butyl carbamate with 4,4-difluorocyclohexylamine in the presence of a coupling agent (e.g., EDCI or DCC) to form the amide bond.

- Step 2 : Use sodium hydride (NaH) in tetrahydrofuran (THF) as a base to stabilize intermediates and minimize side reactions .

- Optimization : Vary reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios. Monitor progress via TLC or HPLC.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the compound’s structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.4 ppm, singlet), difluorocyclohexyl (δ ~4.5–5.5 ppm, multiplet), and carbamate/amide protons (δ ~6.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns.

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of enzyme inhibition, particularly in biochemical pathways?

- Experimental Design :

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) using purified enzymes (e.g., NAAA or FAK) .

- X-ray Crystallography : Co-crystallize the compound with target enzymes to identify binding motifs (e.g., hydrogen bonds with active-site residues).

- Molecular Dynamics Simulations : Model interactions between the difluorocyclohexyl group and hydrophobic enzyme pockets .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

- SAR Framework :

-

Variable Substituents : Synthesize derivatives with modified cyclohexyl groups (e.g., monofluoro, trifluoro) or altered carbamate linkers .

-

In Vitro Assays : Test analogs for IC₅₀ values against target enzymes. Use statistical tools (e.g., linear regression) to correlate structural features with activity.

-

Key Findings : Evidence from compound 3k (NAAA inhibitor) suggests 4,4-difluorocyclohexyl enhances metabolic stability compared to non-fluorinated analogs .

Substituent (R) Enzyme Inhibition (IC₅₀, nM) Metabolic Stability (t₁/₂, min) 4,4-Difluoro 12.5 ± 1.2 120 ± 15 4-Fluoro 45.3 ± 3.8 60 ± 10 Non-fluorinated >100 30 ± 5

Q. What analytical methods resolve contradictions in biological activity data across different studies?

- Root Cause Analysis :

- Assay Variability : Standardize protocols (e.g., buffer pH, temperature) to minimize discrepancies in enzyme inhibition results .

- Cell Permeability : Measure intracellular concentrations via LC-MS to confirm target engagement in cellular models .

- Metabolite Interference : Use stability studies (e.g., liver microsomes) to identify degradation products that may skew activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.